![molecular formula C15H27NO4 B1428448 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 946598-34-1](/img/structure/B1428448.png)
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate
Overview
Description
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate (CAS: 946598-34-1 for the (1R,4R)-stereoisomer; 1262411-00-6 for unspecified stereochemistry) is a cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and an ethyl acetate moiety. Its molecular formula is C₁₅H₂₇NO₄, with a molecular weight of 285.38 g/mol . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly for dopamine receptor-targeting agents and heterocyclic derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate typically involves the reaction of 2-[4-(Boc-amino)cyclohexyl]acetic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through crystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound follows a similar route but with optimized conditions to enhance yield and reduce production costs. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The final product is obtained through a series of purification steps, including distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Reduction: Commonly performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Deprotection of the Boc group is achieved using trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products Formed:
Hydrolysis: 2-[4-(Boc-amino)cyclohexyl]acetic acid.
Reduction: Ethyl 2-[4-(Boc-amino)cyclohexyl]ethanol.
Substitution: 2-[4-amino)cyclohexyl]acetic acid.
Scientific Research Applications
Pharmacological Applications
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its applications include:
- Synthesis of Antipsychotic Agents : This compound is a key intermediate in the production of cariprazine, an antipsychotic medication used for treating schizophrenia and bipolar disorder .
- Investigating Pharmacokinetics : Interaction studies involving this compound are crucial for understanding its pharmacokinetic properties and biological effects, focusing on absorption, distribution, metabolism, and excretion (ADME) profiles.
- Cariprazine Synthesis : A detailed study on the industrial process for synthesizing cariprazine reveals that this compound plays a critical role as a precursor, demonstrating its importance in developing effective treatments for psychiatric conditions .
- Biological Activity Assessment : Research examining the biological activity of compounds derived from this compound indicates promising results in terms of receptor binding affinity and efficacy in animal models of mental health disorders.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate primarily involves its role as an intermediate in chemical reactions. The Boc-protected amino group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-[(1R,4R)-4-[(Dimethylcarbamoyl)amino]cyclohexyl]acetate (CAS: 75847-80-2)
- Structure : Replaces the Boc group with a dimethylcarbamoyl moiety.
- Molecular Formula : C₁₃H₂₄N₂O₃ (MW: 264.34 g/mol).
- Key Differences: The dimethylcarbamoyl group is hydrolytically stable compared to the acid-labile Boc group, making it suitable for environments requiring prolonged amine protection. Lower molecular weight (264.34 vs.
Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride
- Structure : Lacks the Boc group; the amine is free and protonated as a hydrochloride salt.
- Molecular Formula: C₁₀H₁₉NO₂·HCl (MW: 221.72 g/mol).
- Key Differences :
Ethyl 2-(4-(4-(2-Bromo-2-methylpropanoyl)phenyl)cyclohexyl)acetate (CAS: 701232-18-0)
- Structure: Incorporates a brominated 2-methylpropanoylphenyl substituent on the cyclohexane ring.
- Molecular Formula : C₂₀H₂₇BrO₃ (MW: 395.33 g/mol).
- Key Differences: The bulky brominated aromatic group introduces steric hindrance and electron-withdrawing effects, altering reactivity in cross-coupling reactions. Higher molecular weight (395.33 vs. 285.38 g/mol) reduces solubility in non-polar solvents .
Pharmacologically Relevant Analogues
SB-277011-A (Dopamine D₃ Receptor Antagonist)
- Structure: Contains a quinolininecarboxamide group linked to a cyclohexyl-ethyl chain.
- Key Differences: Designed for high-affinity binding to dopamine D₃ receptors (pKᵢ = 7.95), whereas Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate lacks direct receptor activity. The Boc-protected compound serves as a synthetic precursor to such pharmacophores, enabling amine deprotection for final active molecules .
S33084 (Dopamine D₃-Selective Antagonist)
- Structure: Benzopyranopyrrole core with a substituted cyclohexyl group.
- Key Differences: Exhibits >100-fold selectivity for D₃ over D₂ receptors (pKᵢ = 9.6). Both share cyclohexyl backbones, but S33084’s heterocyclic core is critical for receptor interaction .
Molecular Properties
Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors/Acceptors |
---|---|---|---|
This compound | 285.38 | ~3.7* | 2 / 4 |
Ethyl trans-2-(4-Aminocyclohexyl)acetate HCl | 221.72 | ~1.2 | 3 / 3 |
Ethyl 2-(4-Bromo-substituted derivative) | 395.33 | ~4.5 | 1 / 3 |
*Estimated from structurally similar compounds in .
Biological Activity
Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is a compound that has attracted interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of pharmacologically active compounds. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C15H27NO4 and a molecular weight of approximately 285.38 g/mol. The compound features a cyclohexyl ring with an ethyl ester group and a tert-butoxycarbonyl (Boc) protected amino group, which enhances its stability and reactivity in various chemical reactions.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclohexyl Ring : The cyclohexyl structure is formed through cyclization reactions involving appropriate precursors.
- Boc Protection : The amino group is protected using tert-butoxycarbonyl (Boc) to enhance the compound's stability during subsequent reactions.
- Esterification : The final step involves esterification with ethyl acetate to yield the desired product.
These methods underscore the versatility required in synthesizing complex organic compounds, particularly those intended for pharmaceutical applications.
Biological Activity
The biological activity of this compound is primarily linked to its derivatives and their interactions with biological systems. Key areas of interest include:
- Dopamine Receptor Binding : Studies indicate that derivatives of this compound can act as dopamine D2/D3 receptor antagonists, suggesting potential therapeutic applications in treating neurological disorders such as schizophrenia and bipolar disorder.
- Pharmacokinetic Properties : Interaction studies focus on understanding how modifications to the compound affect its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Table 1: Comparison of Similar Compounds
Compound Name | CAS Number | Key Features |
---|---|---|
Trans-4-(tert-butoxycarbonyl)aminocyclohexanol | 400899-99-2 | Contains a hydroxyl group instead of a carboxylic acid |
Trans-4-(N-Boc-aminomethyl)cyclohexanecarboxylic acid | 1956332-69-6 | Similar structure with varying functional groups |
Ethyl trans-2-[4-(Boc-amino)cyclohexyl]acetate | 946598-34-1 | An ester derivative with potential similar applications |
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound and its derivatives:
- Dopamine Receptor Studies : Research has demonstrated that certain derivatives exhibit high binding affinities for dopamine receptors, which are crucial for various neuropharmacological effects. These studies often utilize radiolabeled ligands to evaluate binding interactions.
- Antipsychotic Potential : The compound's ability to modulate dopamine receptor activity suggests it may serve as a precursor for developing new antipsychotic medications. For instance, its derivatives have been linked to improving symptoms in models of schizophrenia.
- Pharmacological Profiles : Detailed pharmacological profiling indicates that modifications to the ethyl ester or Boc group can significantly impact the compound's efficacy and safety profile, providing insights into structure-activity relationships (SAR).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, and how can reaction yields be maximized?
The compound is synthesized via multi-step reactions, often starting with cyclohexane derivatives. A common approach involves introducing the Boc-protected amino group through nucleophilic substitution or reductive amination, followed by esterification. For example, trans-cyclohexyl intermediates are synthesized using stereoselective hydrogenation of aromatic precursors under palladium catalysis, achieving >90% diastereomeric excess . Yields are maximized by optimizing reaction time (e.g., 12–24 hours for Boc protection) and using anhydrous conditions to prevent hydrolysis of the ester group .
Q. How can the Boc-protecting group be selectively removed without degrading the ethyl acetate moiety?
The Boc group is typically cleaved under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 1–2 hours at 0–25°C). To preserve the ester functionality, mild conditions (e.g., shorter exposure to acid) are critical. Alternative methods include catalytic hydrogenation (H₂/Pd-C), which avoids acid-sensitive substrates .
Q. What analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the Boc group (δ 1.4 ppm for tert-butyl protons) and cyclohexyl stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ (e.g., m/z 314.21 for C₁₅H₂₇NO₄).
- Chiral HPLC : Used to resolve enantiomers, with columns like Chiralpak AD-H and hexane/isopropanol mobile phases .
Q. How should this compound be stored to ensure long-term stability?
Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent moisture absorption and Boc group degradation. Stability tests show <5% decomposition over 12 months under these conditions .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexyl ring influence the biological activity of derivatives?
The (1R,4R)-stereoisomer exhibits higher binding affinity to enzymatic targets (e.g., DGAT1 inhibitors) compared to the cis-configuration, as shown in radiolabeled binding assays (IC₅₀ = 12 nM vs. 230 nM for cis) . Computational docking studies correlate this activity with improved hydrophobic interactions in enzyme active sites .
Q. What mechanistic insights have been gained from using this compound in asymmetric catalysis?
this compound serves as a chiral auxiliary in organocatalyzed Michael additions. The Boc group stabilizes transition states via hydrogen bonding, enabling enantiomeric excess (ee) >95% in nitroalkane additions to α,β-unsaturated esters . Kinetic studies (e.g., Eyring plots) reveal a ΔG‡ of 18.5 kcal/mol for the rate-determining step .
Q. How does the compound behave under varying pH conditions during peptide coupling reactions?
- Stability : The ester group hydrolyzes at pH >10 (t₁/₂ = 2 hours at pH 12), while the Boc group remains intact below pH 3.
- Coupling Efficiency : In peptide synthesis, coupling yields drop to <40% at pH 8–9 due to partial ester hydrolysis. Optimal pH is 4–6, with carbodiimide-based activating agents (e.g., EDC/HOBt) .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies arise from varying purification methods. For example:
Properties
IUPAC Name |
ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBUJPUBSPCDGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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